Estrone 3-O-sulfamate (EMATE) is a synthetic steroid sulfatase inhibitor. [, , , , , , ] Steroid sulfatases are enzymes that hydrolyze 3β-hydroxy steroid sulfates, such as cholesterol and pregnenolone sulfate. [] They play a significant role in regulating the synthesis of estrogenic steroids, such as estrone and dehydroepiandrosterone, in endocrine-dependent tumors. [, , ]
EMATE acts as an active site-directed inhibitor of steroid sulfatases, specifically targeting estrone sulfatase and dehydroepiandrosterone sulfatase. [, ] Due to its potent inhibition of these enzymes, EMATE has been explored as a potential therapeutic agent for hormone-dependent cancers, particularly breast cancer. [, , , , , , ]
Estrone 3-O-sulfamate is derived from estrone, a steroid hormone produced primarily in the ovaries. The modification at the 3-position with a sulfamate group significantly alters its biological activity. The compound is classified as a steroidal sulfatase inhibitor, which plays a crucial role in the metabolism of estrogens. Inhibition of steroid sulfatase can lead to decreased levels of active estrogens in tissues, making it relevant for conditions such as hormone-dependent cancers.
The synthesis of Estrone 3-O-sulfamate typically involves several key steps:
For example, one method described involves Friedel-Crafts acetylation followed by catalytic hydrogenation and demethylation to yield various estrone derivatives before introducing the sulfamate group . The efficiency and yield of these reactions can be influenced by parameters such as temperature, reaction time, and concentrations of reactants.
Estrone 3-O-sulfamate has a complex molecular structure characterized by:
The structural modifications impart unique properties that enhance binding affinity to biological targets such as steroid sulfatase . X-ray crystallography has been employed to elucidate its three-dimensional conformation, revealing critical interactions that underpin its biological activity .
Estrone 3-O-sulfamate engages in several significant chemical reactions:
The potency of Estrone 3-O-sulfamate as an inhibitor is exemplified by its low IC values in various assays (e.g., approximately 18 nM in human placental microsomes) .
The mechanism of action for Estrone 3-O-sulfamate primarily involves:
Estrone 3-O-sulfamate exhibits distinct physical and chemical properties:
These properties are critical for its formulation into therapeutic agents and influence its bioavailability and pharmacokinetics.
Estrone 3-O-sulfamate has several notable applications:
Steroid Sulfatase (STS) occupies a pivotal position in steroid hormone metabolism, serving as the principal enzyme responsible for converting biologically inactive steroid sulfates into their active hormonal forms. This enzymatic activity profoundly influences intracrine physiology – the process whereby tissues locally generate bioactive steroids from circulating precursors – making STS a critical regulatory node in hormone homeostasis. The enzyme's broad substrate specificity encompasses key steroid precursors including estrone sulfate and dehydroepiandrosterone sulfate, positioning STS at the convergence point of both estrogenic and androgenic pathways. Dysregulation of STS expression and activity has been mechanistically linked to the pathogenesis and progression of multiple hormone-dependent conditions, particularly malignancies of the breast, endometrium, prostate, and ovaries, as well as benign conditions such as endometriosis. The development of potent STS inhibitors, exemplified by Estrone 3-O-Sulfamate, represents a targeted therapeutic strategy to disrupt local steroid hormone production within pathological tissues while potentially minimizing systemic endocrine disruption [1] [2] [3].
Steroid Sulfatase catalyzes the hydrolysis of the sulfate ester bond at the C3 position of steroid molecules through a distinctive catalytic mechanism involving a formylglycine residue within its active site. This post-translationally modified amino acid residue (derived from cysteine) undergoes hydration to generate a nucleophile that attacks the sulfur atom in the substrate, leading to sulfate cleavage. The enzyme exhibits remarkable catalytic efficiency toward estrone sulfate (Km ≈ 1-2 μM), which represents its preferred substrate, followed by dehydroepiandrosterone sulfate. This reaction is functionally irreversible under physiological conditions due to rapid product dissociation and unfavorable equilibrium constants for the reverse sulfonation reaction [2] [5] [7].
The biochemical significance of Steroid Sulfatase extends across multiple steroidogenic pathways:
The intracellular dynamics of sulfated steroids are tightly regulated by membrane transporters. Organic anion transporting polypeptides (OATP1A2, OATP1B1, OATP1B3, OATP2B1) facilitate cellular uptake of estrone sulfate and dehydroepiandrosterone sulfate, while efflux is mediated by ATP-binding cassette transporters. Steroid Sulfatase is embedded in the endoplasmic reticulum membrane with its catalytic domain oriented toward the cytoplasm, positioning it strategically to intercept transported sulfated steroids. The enzyme's expression is transcriptionally regulated by nuclear receptors and inflammatory mediators, including the nuclear factor kappa-light-chain-enhancer of activated B cells pathway, which may contribute to its overexpression in tumor microenvironments [3] [7].
Table 1: Kinetic Parameters of Steroid Sulfatase for Primary Substrates
Substrate | Km (μM) | Vmax (nmol/min/mg) | Catalytic Efficiency (Vmax/Km) | Tissue Concentration in Postmenopausal Women |
---|---|---|---|---|
Estrone sulfate | 1.0-2.0 | 15.8 | 15.8 | 0.6 nM (serum) |
Dehydroepiandrosterone sulfate | 15-30 | 6.7 | 0.45 | 1.6 μM (serum) |
Cholesterol sulfate | 45-60 | 0.9 | 0.02 | Variable tissue distribution |
Pregnenolone sulfate | 12-18 | 4.2 | 0.35 | Variable tissue distribution |
The therapeutic rationale for targeting Steroid Sulfatase in hormone-dependent pathologies stems from several biochemical observations: sulfated steroid concentrations substantially exceed those of unconjugated steroids in circulation (by 5-100 fold); sulfated steroids exhibit prolonged plasma half-lives (10-12 hours versus 20-30 minutes for unconjugated steroids); and hormone-dependent tumors frequently overexpress Steroid Sulfatase while simultaneously downregulating estrogen sulfotransferase. This enzymatic imbalance creates a permissive environment for intratumoral estrogen production, even when systemic estrogen levels are low. Pharmacological inhibition of Steroid Sulfatase thus represents a strategy to deplete the most abundant reservoir of estrogen precursors, potentially complementing or surpassing the efficacy of aromatase inhibition in certain contexts [1] [2] [4].
Estrone 3-O-Sulfamate (also known as EMATE, J994) emerged as a prototype Steroid Sulfatase inhibitor with exceptional biochemical potency. This compound is the sulfamate ester derivative of estrone, designed as a mechanism-based irreversible inhibitor that exploits the catalytic machinery of Steroid Sulfatase. Upon entry into the active site, the sulfamate group undergoes hydrolysis analogous to the natural substrate, but instead generates a highly reactive intermediate that covalently modifies the formylglycine residue, permanently inactivating the enzyme. This inhibition mechanism is characterized by extremely slow enzyme regeneration kinetics, requiring de novo enzyme synthesis for functional recovery [1] [8].
The pharmacological profile of Estrone 3-O-Sulfamate reveals extraordinary inhibitory potency across experimental systems:
A distinctive pharmacokinetic property of Estrone 3-O-Sulfamate and related sulfamate inhibitors involves their selective accumulation in erythrocytes. This phenomenon results from high-affinity binding to carbonic anhydrase isoforms within red blood cells, creating a reservoir that prolongs systemic exposure. Notably, this erythrocyte sequestration protects the inhibitor from first-pass hepatic metabolism following oral administration, contributing to high oral bioavailability (>90% in rat models) and sustained systemic exposure [1] [2].
Table 2: Inhibitory Potency of Estrone 3-O-Sulfamate Across Experimental Systems
Experimental System | Substrate | IC50 Value | Incubation Time | Residual Activity at 1 μM |
---|---|---|---|---|
Placental microsomes | [³H] Estrone sulfate | 18 nM | 30 minutes | <5% |
MCF-7 breast cancer cells | [³H] Estrone sulfate | 65 pM | 20 hours | <1% |
JEG-3 choriocarcinoma cells | [³H] Estrone sulfate | 3.2 nM | 4 hours | <5% |
HEK293 transfected cells | [³H] Estrone sulfate | 0.9 nM | 2 hours | <2% |
HEK293 transfected cells | [¹⁴C] Dehydroepiandrosterone sulfate | 2.4 nM | 2 hours | <3% |
Breast Cancer Pathology: Steroid Sulfatase assumes critical importance in breast oncology due to its overexpression in malignant compared to normal breast tissue. Transcriptomic analyses reveal 5-15 fold higher Steroid Sulfatase messenger RNA levels in breast carcinomas versus adjacent normal tissue. Immunohistochemical studies demonstrate strong cytoplasmic staining in 85-90% of estrogen receptor-positive tumors. This enzymatic overexpression has clinical ramifications: elevated tumor Steroid Sulfatase expression independently predicts reduced relapse-free survival and correlates with indicators of aggressive biology including higher histological grade, increased proliferation indices, and HER2 overexpression. Notably, Steroid Sulfatase activity provides an alternative pathway for intratumoral estrogen generation in patients who develop resistance to aromatase inhibitors. Biochemical studies confirm that aromatase inhibitor-resistant cell lines markedly upregulate Steroid Sulfatase expression and activity, effectively shifting their dependency from the aromatase to the sulfatase pathway for estrogen synthesis. This adaptive response establishes a compelling rationale for Steroid Sulfatase inhibition, particularly in endocrine-resistant settings [1] [3] [4].
Endometriosis Pathogenesis: The estrogen-dependent nature of endometriosis is well-established, with lesional tissue exhibiting aberrant steroid metabolism. Both endometrial implants and ectopic lesions express functionally active Steroid Sulfatase, facilitating local conversion of circulating estrone sulfate to estrone/estradiol. Crucially, Steroid Sulfatase activity in endometriotic stromal cells substantially exceeds that in normal endometrial stroma (by approximately 3-fold), creating a microenvironment of heightened estrogen bioavailability that promotes lesion survival and proliferation. Supporting this enzymatic dysregulation, messenger RNA analyses demonstrate 2.5-4 fold higher Steroid Sulfatase transcript levels in ovarian endometriomas versus eutopic endometrium. The resulting autocrine/paracrine estrogen signaling stimulates cyclooxygenase-2 expression and prostaglandin E2 production, establishing a pro-inflammatory and proliferative feed-forward loop. These molecular features identify Steroid Sulfatase as a rational therapeutic target in endometriosis, potentially offering advantages over conventional hormonal interventions by specifically disrupting local estrogen production within lesions without inducing systemic hypoestrogenism [3] [6].
Prostate Cancer Endocrinology: While prostate cancer pathogenesis is predominantly androgen-driven, accumulating evidence implicates estrogen signaling in disease progression, particularly in advanced and castration-resistant stages. Prostate cancer specimens exhibit robust Steroid Sulfatase expression by immunohistochemistry, localized predominantly to malignant glandular epithelium. Biochemical assays demonstrate functional enzyme activity capable of hydrolyzing both estrone sulfate and dehydroepiandrosterone sulfate. The latter substrate is especially relevant to prostate cancer biology, as Steroid Sulfatase-mediated dehydroepiandrosterone sulfate hydrolysis provides dehydroepiandrosterone, which undergoes conversion to androstenedione and subsequently to testosterone and dihydrotestosterone via intratumoral 5α-reductase activity. Additionally, dehydroepiandrosterone can be aromatized to estrogens, activating estrogen receptor-mediated pathways implicated in prostate cancer progression. Clinical investigations reveal that Steroid Sulfatase messenger RNA levels increase with higher Gleason scores and correlate with markers of aggressive disease, including increased vascular invasion and earlier biochemical recurrence. These findings suggest a dual androgen-estrogen activation pathway downstream of Steroid Sulfatase in prostate malignancies, supporting its investigation as a therapeutic target [4] [6] [7].
Table 3: Steroid Sulfatase Expression and Activity in Hormone-Dependent Pathologies
Pathology | Expression Compared to Normal | Enzymatic Activity | Correlation with Disease Parameters |
---|---|---|---|
Breast Cancer | 5-15 fold higher mRNA; 90% IHC positivity | 3-8 fold increased conversion of estrone sulfate to estradiol | Inverse correlation with relapse-free survival; Positive association with HER2 status |
Endometriosis | 2.5-4 fold higher mRNA in lesions | 3 fold higher hydrolysis of estrone sulfate in stromal cells | Positive association with lesion prostaglandin E2 production and inflammation |
Prostate Cancer | Strong IHC staining in malignant glands | Detectable hydrolysis of dehydroepiandrosterone sulfate and estrone sulfate | Positive association with Gleason score and biochemical recurrence |
Endometrial Cancer | 60-70% IHC positivity | 2.5 fold higher than benign endometrium | Correlation with advanced FIGO stage and myometrial invasion |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: